molecular formula C15H16O4 B079574 Allopeucenin CAS No. 13475-12-2

Allopeucenin

Cat. No.: B079574
CAS No.: 13475-12-2
M. Wt: 260.28 g/mol
InChI Key: XGUGFFQRIYSJAS-UHFFFAOYSA-N
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Description

No information about Allopeucenin is present in the provided evidence. Typically, an introduction would include:

  • Chemical classification: E.g., alkaloid, flavonoid, or synthetic derivative.
  • Structure: Molecular formula, stereochemistry, and functional groups.
  • Biological or industrial applications: Pharmacological activity, catalytic properties, etc.
  • Discovery and synthesis: Key studies or patents.

Without specific data, this section cannot be elaborated.

Properties

CAS No.

13475-12-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one

InChI

InChI=1S/C15H16O4/c1-8-6-11(17)13-12(18-8)7-10(16)9-4-5-15(2,3)19-14(9)13/h6-7,16H,4-5H2,1-3H3

InChI Key

XGUGFFQRIYSJAS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Comparing Allopeucenin with Similar Compounds

While direct data on this compound is absent, the evidence provides guidelines for structuring comparative analyses. Key principles include:

Structural Comparison

  • Nomenclature and numbering: Follow IUPAC rules for naming and numbering compounds (e.g., substituent positions, stereochemical descriptors) .
  • Functional groups : Compare reactivity, stability, and interactions (e.g., hydroxyl, amine, or carbonyl groups).
  • Spectroscopic data: Use UV, NMR, or MS to differentiate isomers or analogs. For example, 2-Aminobenzamides were analyzed using glycan profiling tools like GlycoBase .

Functional Comparison

  • Biological activity : Compare IC₅₀ values, binding affinities, or toxicity profiles. For pharmacological studies, journals like Toxicology and Applied Pharmacology require detailed animal models and dose-response data .
  • Industrial applications : Contrast catalytic efficiency, thermal stability, or synthetic yields.

Analytical Techniques

  • Chromatography : HPLC or GC-MS for purity and quantification (as in glycan analysis ).
  • Computational modeling : Predict interactions using molecular docking or QSAR models.

Hypothetical Data Table for Comparison

The table below illustrates a template for comparing this compound with hypothetical analogs, based on the evidence’s guidelines:

Property This compound Compound X Compound Y Methodology
Molecular Formula C₁₅H₂₀O₅ C₁₄H₁₈O₆ C₁₆H₂₂O₄ Mass spectrometry
Melting Point (°C) 158–160 145–148 172–175 Differential Scanning Calorimetry
Bioactivity (IC₅₀, μM) 12.5 ± 1.2 8.7 ± 0.9 25.3 ± 2.1 Enzyme inhibition assay
Solubility (mg/mL in H₂O) 2.3 5.1 0.9 UV-Vis spectroscopy

Key Challenges in Comparative Studies

  • Data reproducibility : Detailed experimental protocols (e.g., reagent sources, instrument calibration) are critical .
  • Standardization: Use SI units and consistent nomenclature (e.g., oxidation states as Fe^II vs. iron(II)) .
  • Supplementary materials : Raw spectra, crystallographic data, or computational outputs should be archived for verification .

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